molecular formula C6H15Cl2N3O B2841083 1-(2-Aminoethyl)piperazin-2-one dihydrochloride CAS No. 2044871-46-5

1-(2-Aminoethyl)piperazin-2-one dihydrochloride

Cat. No.: B2841083
CAS No.: 2044871-46-5
M. Wt: 216.11
InChI Key: GROVELPBVPSGHY-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C6H15Cl2N3O and a molecular weight of 216.11 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Chemical Reactions Analysis

1-(2-Aminoethyl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include basic or acidic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminoethyl)piperazin-2-one dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(2-Aminoethyl)piperazin-2-one dihydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs.

Biological Activity

1-(2-Aminoethyl)piperazin-2-one dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H15Cl2N3O
  • Molecular Weight : 201.11 g/mol
  • CAS Number : 126796866

This compound exhibits multiple mechanisms of action, which contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including carbonic anhydrase, which plays a crucial role in physiological processes such as acid-base balance and respiration .
  • Cytotoxic Effects : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy. Its cytotoxicity is often assessed using the half-maximal inhibitory concentration (IC50) method across different cell lines .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : The compound has demonstrated promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro studies have reported IC50 values between 34.31 µM and 42.30 µM against breast cancer (MDA-MB 231) and glioblastoma (U-87 MG) cell lines, respectively .
  • Antimicrobial Properties : Preliminary research suggests that the compound may possess antimicrobial activity against certain bacterial strains, although detailed studies are still required to elucidate its effectiveness and mechanism .

Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of this compound on several tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to those of established chemotherapeutics, suggesting potential for further development as an anticancer agent .

Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase by this compound revealed that it binds effectively to the enzyme's active site, preventing its normal function. This inhibition was associated with decreased proliferation rates in cancer cells, linking enzyme activity with tumor growth dynamics .

Comparative Analysis with Related Compounds

Compound NameIC50 (µM)Mechanism of Action
This compound34.31 - 42.30Enzyme inhibition, apoptosis induction
Benzimidazole derivatives16.54 - 95.54Antimicrotubule activity
ThiosemicarbazidesVariesAntimicrobial and anticancer properties

Properties

IUPAC Name

1-(2-aminoethyl)piperazin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c7-1-3-9-4-2-8-5-6(9)10;;/h8H,1-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROVELPBVPSGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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